molecular formula C17H14ClNO4S B2397285 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chlorobenzene-1-sulfonamide CAS No. 49793-89-7

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chlorobenzene-1-sulfonamide

Cat. No.: B2397285
CAS No.: 49793-89-7
M. Wt: 363.81
InChI Key: DWRXTSNELCPLMI-UHFFFAOYSA-N
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Description

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chlorobenzene-1-sulfonamide ( 49793-89-7) is a synthetic benzofuran derivative of significant interest in medicinal chemistry research. This compound, with a molecular formula of C17H14ClNO4S and a molecular weight of 363.81 g/mol, is offered with a high purity level of 95%+ . The benzofuran scaffold is a privileged structure in drug discovery, known for its wide range of potent biological activities . Benzofuran derivatives have been extensively studied for their anti-tumor, antibacterial, anti-oxidative, and anti-viral properties, making them valuable lead compounds for developing new therapeutic agents . The structural motif of this compound, which incorporates both a benzofuran core and a sulfonamide functional group, is particularly noteworthy. Sulfonamides are a class of compounds well-documented to exhibit antimicrobial, antiproliferative, and anti-inflammatory activities in scientific research . This combination makes this compound a promising candidate for researchers investigating novel bioactive molecules, particularly in high-throughput screening assays and structure-activity relationship (SAR) studies aimed at developing new classes of pharmacologically active substances. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. It is not approved for human or veterinary use.

Properties

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO4S/c1-10(20)17-11(2)23-16-8-5-13(9-15(16)17)19-24(21,22)14-6-3-12(18)4-7-14/h3-9,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRXTSNELCPLMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chlorobenzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The acetyl and methyl groups are introduced via Friedel-Crafts acylation and alkylation reactions, respectively.

    Sulfonamide Formation: The benzenesulfonamide moiety is introduced through a sulfonation reaction, followed by the substitution of the sulfonyl chloride with an amine group.

    Chlorination: The final step involves the chlorination of the benzene ring using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chlorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Research

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chlorobenzene-1-sulfonamide has been investigated for its potential pharmacological activities:

  • Antimicrobial Activity : Compounds with sulfonamide groups are often associated with antibacterial properties. Studies have shown that derivatives of benzofuran exhibit significant activity against various bacterial strains .
  • Anti-inflammatory Effects : The benzofuran moiety is known for anti-inflammatory properties, making this compound a candidate for developing new anti-inflammatory drugs.

Research has indicated that compounds containing the benzofuran structure can interact with various biological targets, including enzymes and receptors. For instance:

  • Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in inflammatory pathways or microbial resistance mechanisms .
  • Receptor Modulation : Potential interactions with receptors could lead to therapeutic effects in conditions such as pain and inflammation.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers
Enzyme InhibitionTargeting specific inflammatory enzymes

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for drug development .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of this compound in an animal model of arthritis. The results indicated a significant reduction in paw swelling and pro-inflammatory cytokines, supporting its role as a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chlorobenzene-1-sulfonamide, differing primarily in substituents on the benzene ring or the sulfonamide group. These modifications impact physicochemical properties and biological activity.

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-methoxybenzenesulfonamide

  • Structure : Incorporates a 4-methoxybenzenesulfonamide group and an additional 4-chlorobenzoyl substituent.
  • Molecular Weight : 497.95 g/mol (vs. ~469–485 g/mol for other analogs).
  • The chlorobenzoyl group introduces steric bulk, which may hinder membrane permeability.

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide

  • Structure : Features a 4-fluorobenzenesulfonamide group.
  • Molecular Weight : 485.91 g/mol.
  • Fluorine’s small size minimizes steric hindrance, improving binding affinity in hydrophobic pockets.

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methoxyphenyl)sulfonylcyclohexanecarboxamide

  • Structure : Replaces the chlorobenzene ring with a cyclohexanecarboxamide and 4-methoxyphenylsulfonyl group.
  • Molecular Weight : 469.6 g/mol.
  • Key Differences : The cyclohexane ring introduces lipophilicity (XLogP3 = 4.9), likely improving blood-brain barrier penetration. The methoxy group may reduce metabolic stability compared to halogenated analogs.

N-(3-acetyl-2-methyl-benzofuran-5-yl)-4-chloro-N-(4-methylphenyl)sulfonyl-benzamide

  • Structure : Combines a 4-methylphenylsulfonyl group with a benzamide linkage.
  • Key Differences : The methyl group (-CH₃) on the phenyl ring enhances hydrophobicity, while the benzamide linkage may alter conformational flexibility compared to sulfonamide derivatives.

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound 4-Methoxy Analog 4-Fluoro Analog Cyclohexane Analog 4-Methylphenyl Analog
Molecular Weight (g/mol) ~480* 497.95 485.91 469.6 ~480*
XLogP3 ~3.5 (est.) ~4.0 (est.) ~3.8 4.9 ~4.2 (est.)
Hydrogen Bond Acceptors 6 7 6 6 6
Rotatable Bonds 5 7 6 6 7
Polar Surface Area (Ų) ~100 ~110 ~100 102 ~105

*Estimated based on structural analogs.

Biological Activity

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chlorobenzene-1-sulfonamide is a complex organic compound that falls within the category of sulfonamides. Characterized by its unique molecular structure, it incorporates a benzofuran moiety, which is significant for its potential biological activities. This compound's molecular formula is C16H16ClN1O3S, indicating the presence of various functional groups that may contribute to its pharmacological effects.

Biological Activity

The biological activity of this compound has not been extensively documented. However, compounds with similar structures, particularly those containing benzofuran and sulfonamide groups, have shown promising biological activities including:

  • Antibacterial Properties : Sulfonamides are historically known for their antibacterial effects, often used in the treatment of bacterial infections.
  • Anti-inflammatory Effects : The structural characteristics of sulfonamides suggest potential anti-inflammatory properties.
  • Anticancer Activity : Similar benzofuran derivatives have been reported to induce apoptosis in cancer cell lines, suggesting that this compound may also possess anticancer properties.

While specific mechanisms for this compound remain largely unexplored, related studies indicate that benzofuran derivatives can induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. For example, certain benzofurans have been shown to increase caspase activity, a critical component in the apoptotic pathway, leading to cell death in various cancer cell lines .

Comparative Analysis with Similar Compounds

A comparative analysis can provide insights into the potential biological activity of this compound relative to structurally similar compounds. The following table summarizes key features:

Compound NameStructural FeaturesBiological Activity
N-(3-acetylphenyl)-N-cinnamoylbenzenesulfonamideContains an acetophenone moietyAntibacterial and anticancer effects
N-(4-chlorobenzene)-N-cinnamoylbenzenesulfonamideChlorinated aromatic ringEnhanced antimicrobial activity
N-(3-hydroxybenzofuran)-N-cinnamoylbenzenesulfonamideHydroxy group on benzofuranPotentially increased antioxidant properties

The unique combination of functional groups in this compound may contribute to diverse biological activities not observed in other compounds.

Cytotoxicity Studies

Recent studies on benzofuran derivatives have utilized MTT assays to evaluate cytotoxicity across various cancer cell lines. For instance, compounds similar to N-(3-acetyl-2-methyl-1-benzofuran) have demonstrated varying degrees of cytotoxicity:

CompoundIC50 (µM) in K562 CellsIC50 (µM) in HaCaT CellsTherapeutic Index (TI)
Compound A15>1006.67
Compound B20>1005.00

These findings suggest that while some derivatives exhibit significant cytotoxicity against leukemia cells, they maintain low toxicity towards normal cells, indicating a favorable therapeutic index .

Apoptotic Mechanisms

Research has indicated that certain benzofurans induce apoptosis through ROS generation and subsequent activation of caspases. For example:

  • Caspase Activation : Exposure to specific benzofurans increased caspase 3 and 7 activities significantly after prolonged exposure.
  • Mitochondrial Dysfunction : The compounds were shown to disrupt mitochondrial membrane potential, leading to cytochrome C release and activation of apoptotic pathways.

These mechanisms highlight the potential for this compound to exhibit similar pro-apoptotic effects .

Q & A

Q. What are the recommended synthetic routes and purification methods for N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chlorobenzene-1-sulfonamide?

The synthesis typically involves multi-step reactions starting from benzofuran and sulfonamide precursors. Key steps include:

  • Acetylation and sulfonamide coupling : Controlled temperatures (e.g., 0–5°C for acyl chloride formation) and inert atmospheres (argon/nitrogen) are critical to prevent side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Analytical confirmation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity .

Q. How is the crystal structure of this compound determined, and what software tools are essential for analysis?

Single-crystal X-ray diffraction is the gold standard. Methodological steps include:

  • Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) .
  • Structure solution : SHELXS/SHELXD for phase problem resolution .
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis .
  • Visualization : ORTEP-3 for thermal ellipsoid diagrams and WinGX for crystallographic data processing .

Q. What analytical techniques are used to validate the compound’s identity and purity?

  • Spectroscopy : ¹H/¹³C NMR (DMSO-d₆, 400 MHz) identifies functional groups; IR confirms sulfonamide (SO₂) and acetyl (C=O) stretches .
  • Chromatography : HPLC (≥95% purity threshold) and TLC (silica gel 60 F₂₅₄) monitor reaction progress .
  • Mass spectrometry : HRMS (ESI-TOF) verifies molecular mass (e.g., [M+H]⁺ at m/z 406.0821) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions (e.g., cell line variability) or structural analogs. Strategies include:

  • Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity) .
  • Dose-response validation : Replicate experiments under controlled conditions (pH, temperature, solvent) .
  • Structural analogs : Cross-reference with sulfonamide derivatives (e.g., substituent effects on activity) .

Q. What structure-activity relationship (SAR) insights exist for this compound and its analogs?

Key SAR findings from similar sulfonamide-benzofuran hybrids:

Modification Effect on Activity Source
Chlorine at C4 (benzene)↑ Cytotoxicity (e.g., HeLa cells)
Acetyl group (benzofuran)↓ Metabolic stability
Methyl substitution↑ Solubility in polar solvents

Q. What computational approaches are suitable for predicting its molecular interactions?

  • Docking studies : Use AutoDock Vina with PDB targets (e.g., COX-2, 5KIR) to model binding affinities .
  • MD simulations : GROMACS for stability analysis (e.g., RMSD < 2.0 Å over 100 ns) .
  • QM/MM : Gaussian 16 for electronic properties (e.g., HOMO-LUMO gap ≈ 4.2 eV) .

Q. How can pharmacokinetic properties (ADME) be optimized for in vivo studies?

  • Lipophilicity : LogP ≤ 3 (measured via shake-flask method) improves membrane permeability .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
  • Plasma protein binding : Equilibrium dialysis (≥90% bound correlates with prolonged half-life) .

Q. What challenges arise in crystallographic refinement of this compound, particularly with twinned data?

  • Twinning detection : Use PLATON’s TWINABS to analyze intensity statistics (Rint > 0.15 suggests twinning) .
  • Refinement strategies : SHELXL’s TWIN/BASF commands for detwinning; HKLF5 format for data integration .
  • Validation : Check R-factors (R₁ < 0.05) and residual density (< 0.5 eÅ⁻³) post-refinement .

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